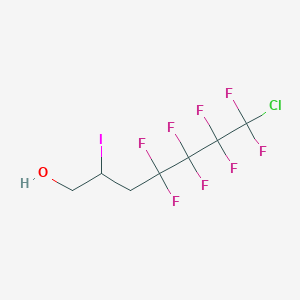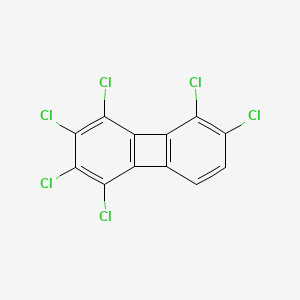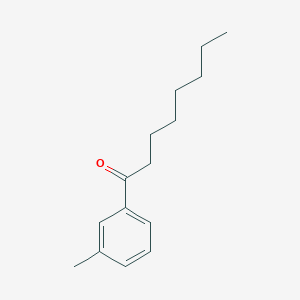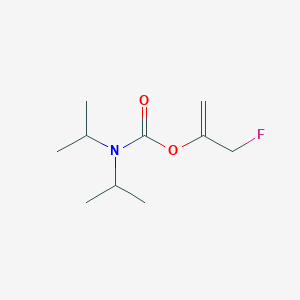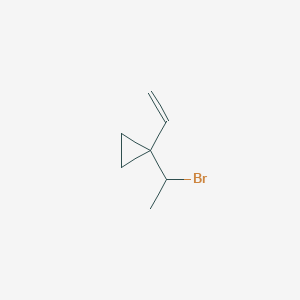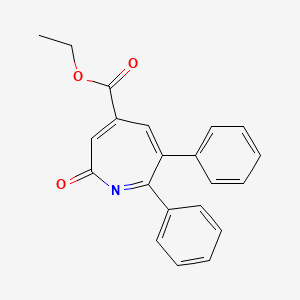
Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate is a seven-membered heterocyclic compound containing nitrogen This compound belongs to the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the [1,7]-electrocyclization of suitable substrates, which can be achieved through the recyclization of small and medium carbo-, oxa-, or azacyclanes . Multicomponent heterocyclization reactions are also employed to prepare various compounds with azepine scaffolds .
Industrial Production Methods: Industrial production methods for this compound may involve one-pot synthesis procedures, which are advantageous due to their efficiency and cost-effectiveness. These methods often utilize readily available starting materials and catalysts to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to ensure optimal yields .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced azepine derivatives .
Applications De Recherche Scientifique
Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The azepine ring and phenyl groups contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- Ethyl 2-oxo-6,7-diphenyl-2,5-dihydro-1H-azepine-4-carboxylate
- Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
- 4-Hydroxy-2-quinolones
Comparison: Compared to similar compounds, ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate is unique due to its specific azepine ring structure and the presence of two phenyl groupsWhile other compounds may share some functional groups or structural motifs, the combination of the azepine ring and phenyl groups sets this compound apart .
Propriétés
Numéro CAS |
105592-77-6 |
|---|---|
Formule moléculaire |
C21H17NO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
ethyl 2-oxo-6,7-diphenylazepine-4-carboxylate |
InChI |
InChI=1S/C21H17NO3/c1-2-25-21(24)17-13-18(15-9-5-3-6-10-15)20(22-19(23)14-17)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
Clé InChI |
SSZUTILCNFFETI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=O)N=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)

